5-AMINO-3-[(1Z)-2-(4-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-2-(4-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorophenyl group, and a hydroxyethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-2-(4-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The chlorophenyl group is introduced through a substitution reaction, and the hydroxyethyl group is added via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-2-(4-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Solvents: DMSO, ethanol, methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-AMINO-3-[(1Z)-2-(4-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-2-(4-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-(4-bromophenyl)pyrazole
- 5-amino-3-(2-thienyl)pyrazole
- 5-amino-3-methyl-1-phenylpyrazole
Uniqueness
Compared to similar compounds, 5-AMINO-3-[(1Z)-2-(4-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12ClN5O |
---|---|
Molecular Weight |
313.74g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C15H12ClN5O/c16-12-3-1-10(2-4-12)7-11(8-17)14-13(9-18)15(19)21(20-14)5-6-22/h1-4,7,22H,5-6,19H2/b11-7+ |
InChI Key |
DBYXNUUXTMXKIT-YRNVUSSQSA-N |
SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Cl |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Cl |
Origin of Product |
United States |
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